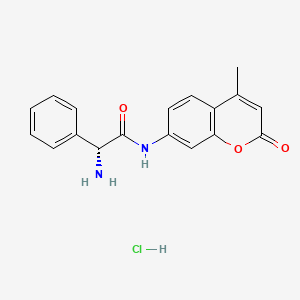

H-D-Phg-AMC.HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-D-Phg-AMC.HCl implique généralement le couplage de N-[(2S)-2-phénylglycyl] avec la 7-amino-4-méthylcoumarine. La réaction est réalisée en présence d'agents de couplage tels que l'EDC-HCl (chlorhydrate de 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et l'Oxyma Pure (2-cyano-2-(hydroxyimino)acétate d'éthyle) dans un mélange de solvants de dichlorométhane (DCM) et de diméthylformamide (DMF). La réaction est initiée à basse température (0°C) et laissée se poursuivre à température ambiante pendant la nuit .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par cristallisation et séché sous vide pour obtenir un solide blanc .

Analyse Des Réactions Chimiques

Types de réactions

H-D-Phg-AMC.HCl subit diverses réactions chimiques, notamment :

Hydrolyse : La liaison peptidique peut être hydrolysée par des enzymes protéolytiques, libérant la 7-amino-4-méthylcoumarine, qui est fluorescente.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la liaison amide.

Réactifs et conditions courants

Hydrolyse : L'hydrolyse enzymatique est généralement réalisée à l'aide de protéases dans des conditions physiologiques (pH 7,4, 37 °C).

Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que des amines ou des thiols dans des conditions douces (température ambiante, pH neutre).

Principaux produits formés

Hydrolyse : Le principal produit est la 7-amino-4-méthylcoumarine, qui présente une fluorescence.

Substitution : Selon le nucléophile, divers dérivés substitués du composé d'origine peuvent être formés.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de ses propriétés fluorogènes. Certaines de ses applications incluent :

Dosages enzymatiques : Utilisé comme substrat pour mesurer l'activité des enzymes protéolytiques telles que la thrombine et le facteur Xa.

Développement de médicaments : Employé dans des essais de criblage pour identifier les inhibiteurs des enzymes protéolytiques, qui sont des agents thérapeutiques potentiels pour des affections telles que la thrombose.

Outils de diagnostic : Utilisé dans des dosages de diagnostic pour détecter l'activité enzymatique dans des échantillons biologiques, aidant au diagnostic de diverses maladies.

Mécanisme d'action

Le mécanisme d'action de this compound implique son hydrolyse par des enzymes protéolytiques. La liaison peptidique entre N-[(2S)-2-phénylglycyl] et la 7-amino-4-méthylcoumarine est clivée, libérant la 7-amino-4-méthylcoumarine fluorescente. Cette fluorescence peut être mesurée spectrophotométriquement, ce qui fournit une mesure quantitative de l'activité enzymatique. Les cibles moléculaires sont principalement les sérine protéases impliquées dans les voies de la coagulation et de la fibrinolyse .

Applications De Recherche Scientifique

H-D-Phg-AMC.HCl is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Enzymatic Assays: Used as a substrate to measure the activity of proteolytic enzymes such as thrombin and Factor Xa.

Drug Development: Employed in screening assays to identify inhibitors of proteolytic enzymes, which are potential therapeutic agents for conditions like thrombosis.

Diagnostic Tools: Utilized in diagnostic assays to detect enzyme activity in biological samples, aiding in the diagnosis of various diseases.

Mécanisme D'action

The mechanism of action of H-D-Phg-AMC.HCl involves its hydrolysis by proteolytic enzymes. The peptide bond between N-[(2S)-2-phenylglycyl] and 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent 7-amino-4-methylcoumarin. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets are primarily serine proteases involved in coagulation and fibrinolysis pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

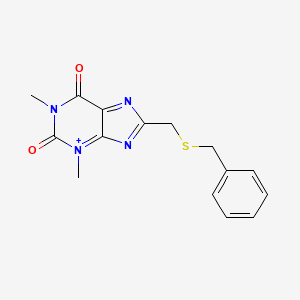

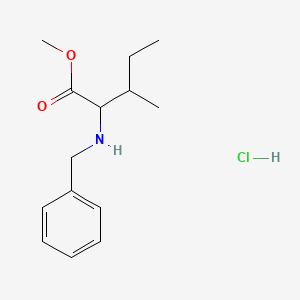

H-D-Phg-OMe.HCl : Un autre substrat peptidique avec des applications similaires dans les dosages enzymatiques.

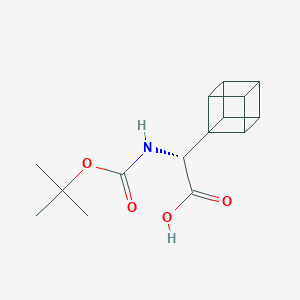

H-D-Phg-AMC : La forme non chlorhydrate du composé, utilisée dans des applications de recherche similaires.

Unicité

H-D-Phg-AMC.HCl est unique en raison de sa haute pureté et de ses propriétés fluorogènes spécifiques, ce qui le rend très sensible et fiable pour détecter l'activité des enzymes protéolytiques. Sa forme chlorhydrate améliore sa solubilité et sa stabilité dans les solutions aqueuses, ce qui est avantageux pour divers dosages biochimiques .

Propriétés

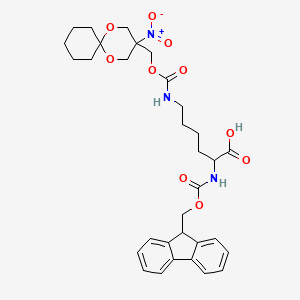

Formule moléculaire |

C18H17ClN2O3 |

|---|---|

Poids moléculaire |

344.8 g/mol |

Nom IUPAC |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-2-phenylacetamide;hydrochloride |

InChI |

InChI=1S/C18H16N2O3.ClH/c1-11-9-16(21)23-15-10-13(7-8-14(11)15)20-18(22)17(19)12-5-3-2-4-6-12;/h2-10,17H,19H2,1H3,(H,20,22);1H/t17-;/m1./s1 |

Clé InChI |

OFDGQJISTJCYLQ-UNTBIKODSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C3=CC=CC=C3)N.Cl |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C3=CC=CC=C3)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobicyclo[2.2.1]heptan-1-amine](/img/structure/B12277045.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B12277088.png)

![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12277098.png)